4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride

Catalog No.
S12793776
CAS No.
M.F
C16H16Cl2N4
M. Wt
335.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile...

Product Name

4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride

IUPAC Name

4-[1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride

Molecular Formula

C16H16Cl2N4

Molecular Weight

335.2 g/mol

InChI

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H

InChI Key

MPAGWLKLBQQMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl

4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride is a chemical compound characterized by its unique molecular structure, comprising two benzonitrile moieties linked by a 1,2-diaminoethane bridge. The molecular formula is C16H16Cl2N4\text{C}_{16}\text{H}_{16}\text{Cl}_{2}\text{N}_{4}, and it has a molecular weight of approximately 335.2 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to its structural properties that facilitate various chemical interactions and biological activities .

Involving 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride typically include:

  • Condensation Reactions: The synthesis often begins with the reaction of 4-cyanobenzaldehyde with 1,2-diaminoethane, leading to the formation of the target compound through a condensation mechanism.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation to yield various oxidized derivatives or reduction to produce modified forms with different functional groups. The exact products depend on the reaction conditions and reagents used.

Research indicates that 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various biological pathways. The compound may modulate biological effects through its interaction with these targets, making it a candidate for further investigation in drug development, particularly in oncology and other therapeutic areas .

The synthesis of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride can be achieved through several methods:

  • Laboratory Synthesis: Typically involves the reaction between 4-cyanobenzaldehyde and (1R,2R)-1,2-diaminoethane under controlled conditions. This process often requires a suitable solvent and catalyst to enhance yield.
  • Industrial Production: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high efficiency and yield. Techniques such as silica-gel column chromatography are employed for purification of the crude product .

The compound has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a precursor in drug development due to its potential therapeutic properties.
  • Material Science: Utilized as a building block in synthesizing more complex organic materials.
  • Biological Research: Investigated for its interactions with biomolecules, contributing to understanding disease mechanisms .

Studies on the interactions of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride reveal its ability to bind selectively to certain enzymes or receptors. This binding can modulate their activity, leading to various biological responses. Detailed investigations are ongoing to elucidate the specific molecular targets and pathways affected by this compound, which could inform its potential therapeutic uses .

Several compounds exhibit structural or functional similarities to 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-CyanobenzaldehydeContains a cyanobenzene groupPrecursor for synthesizing various derivatives
(1R,2R)-1,2-DiaminoethaneAmino group functionalityKey building block in synthesizing related compounds
N,N'-Bis(4-cyanophenyl)-N,N'-diethylbenzene-1,4-diamineContains multiple cyanophenyl groupsPotentially different biological activity profiles
4-(N,N-Dimethylamino)benzaldehydeSimilar aromatic structureDifferent electronic properties affecting reactivity

These compounds share structural motifs but differ in their functional groups and biological activities, highlighting the uniqueness of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride in terms of its specific interactions and applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

334.0752019 g/mol

Monoisotopic Mass

334.0752019 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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